molecular formula C12H7Cl2FN2O B2949125 Benzamide,n-(3,5-dichloro-2-pyridinyl)-4-fluoro- CAS No. 80269-83-6

Benzamide,n-(3,5-dichloro-2-pyridinyl)-4-fluoro-

Cat. No.: B2949125
CAS No.: 80269-83-6
M. Wt: 285.1
InChI Key: DJEUSEQDVRTTFK-UHFFFAOYSA-N
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Description

Benzamide, N-(3,5-dichloro-2-pyridinyl)-4-fluoro-: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a pyridine ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(3,5-dichloro-2-pyridinyl)-4-fluoro- typically involves the reaction of 3,5-dichloro-2-pyridinecarboxylic acid with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions may include refluxing in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-(3,5-dichloro-2-pyridinyl)-4-fluoro- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Benzamide, N-(3,5-dichloro-2-pyridinyl)-4-fluoro- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

Medicine: In medicine, Benzamide, N-(3,5-dichloro-2-pyridinyl)-4-fluoro- is investigated for its potential therapeutic effects. It is being explored for its anti-inflammatory and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of Benzamide, N-(3,5-dichloro-2-pyridinyl)-4-fluoro- involves its interaction with specific molecular targets. It binds to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Benzamide, N-(3,5-dichloro-2-pyridinyl)-
  • Benzamide, N-(3,5-dichloro-2-pyridinyl)-3-methyl-
  • Benzamide, N-(3,5-dichloro-2-pyridinyl)-4-chloro-

Uniqueness: Benzamide, N-(3,5-dichloro-2-pyridinyl)-4-fluoro- is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-(3,5-dichloropyridin-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2FN2O/c13-8-5-10(14)11(16-6-8)17-12(18)7-1-3-9(15)4-2-7/h1-6H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEUSEQDVRTTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=N2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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